1-(4-Methoxyphenyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCFAGOBWZYMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295510 | |
| Record name | 1-(4-Methoxyphenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-82-4 | |
| Record name | 1-(4-Methoxyphenyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 1 4 Methoxyphenyl Piperazin 2 One
Retrosynthetic Analysis and Key Disconnection Approaches
Retrosynthetic analysis of 1-(4-Methoxyphenyl)piperazin-2-one reveals two primary disconnection points that guide its synthesis. The most common strategies involve severing either the N-aryl bond or the amide bond within the piperazinone ring.
Disconnection 1 (N-Aryl Bond): The bond between the piperazinone nitrogen (N1) and the 4-methoxyphenyl (B3050149) group is a logical point for disconnection. This approach leads to two key synthons: a piperazin-2-one (B30754) ring and a 4-methoxyphenyl halide or its equivalent. The corresponding synthetic operation is a nucleophilic substitution or, more commonly, a transition-metal-catalyzed N-arylation reaction. This is often the preferred strategy as piperazin-2-one or its derivatives can be prepared separately or are commercially available.
Disconnection 2 (Amide Bond): A second approach involves disconnecting the amide bond within the six-membered ring. This retrosynthetic step breaks the ring, leading to a linear precursor, typically an N-(4-methoxyphenyl)-N-(2-aminoethyl)amino acid derivative. The forward synthetic reaction would then be an intramolecular cyclization, often an amidation reaction, to form the piperazin-2-one ring. This strategy integrates the formation of the aryl-nitrogen bond at an earlier stage.
These two approaches form the basis for the various synthetic routes developed for this class of compounds.
Classical Synthetic Routes to the Piperazin-2-one Core
Classical methods for constructing the piperazin-2-one scaffold have traditionally relied on well-established cyclization and arylation reactions.
The formation of the piperazin-2-one ring is a critical step in many synthetic plans. Classical approaches typically involve the intramolecular cyclization of a linear precursor. One common method is the reaction of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide. For the synthesis of 1-arylpiperazin-2-ones, this involves the reaction of N-arylethylenediamine with chloroacetyl chloride or a similar reagent.
Another established route involves the cyclization of N-(2-aminoethyl)amino acid esters. In a related context, the synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved through the cyclization of a 1,2-diamine intermediate upon removal of a protecting group. nih.gov Similarly, Dieckmann cyclization has been employed to form piperazine-2,5-diones from acyclic precursors, highlighting intramolecular condensation as a key strategy for forming piperazine (B1678402) ring systems. acs.org These principles can be adapted for the synthesis of the simpler piperazin-2-one core.
Attaching the 4-methoxyphenyl group to the piperazine nitrogen is a pivotal step. Classical N-arylation methods often require harsh reaction conditions. One of the earliest approaches is the Ullmann condensation, which involves the reaction of an amine with an aryl halide in the presence of a stoichiometric amount of copper and a base at high temperatures.
Alternative classical routes for preparing N-aryl piperazines include the reaction of anilines, such as p-anisidine (B42471), directly with bis(2-chloroethyl)amine. core.ac.uk Another approach involves a nucleophilic aromatic substitution (SNAr) reaction, where piperazine is reacted with an aryl halide that is activated by electron-withdrawing groups. core.ac.uk For the synthesis of 1-(4-methoxyphenyl)piperazine (B173029), a one-pot method starting from diethanolamine (B148213) and p-anisidine has been reported, which is then followed by a subsequent N-arylation step if a disubstituted piperazine is desired. core.ac.uk A synthesis for a related compound, 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine, was achieved by reacting p-methoxyphenylpiperazine dihydrochloride (B599025) with p-nitrobenzyl chloride. prepchem.com
Development of Novel Synthetic Methodologies
Modern synthetic chemistry has focused on developing more efficient, versatile, and milder methods for constructing molecules like this compound. Catalytic reactions, particularly those using transition metals, are at the forefront of these advancements.
Catalytic methods offer significant advantages over classical routes, including higher yields, greater functional group tolerance, and milder reaction conditions. For the synthesis of this compound, these approaches primarily focus on the efficient formation of the N-aryl bond.
The most significant advancement in N-arylation is the development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.orgnih.gov This reaction allows for the coupling of an amine (piperazin-2-one) with an aryl halide or triflate (e.g., 4-bromoanisole (B123540) or 4-chloroanisole) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org This methodology is highly versatile and has become the standard for constructing N-aryl bonds in complex molecules. Nickel-catalyzed amination has also been shown to be effective for the selective mono-arylation of piperazine with aryl chlorides. researchgate.net
Copper-catalyzed N-arylation, a modern extension of the classical Ullmann reaction known as the Chan-Lam coupling, provides an alternative. beilstein-journals.orgmdpi.com This method can utilize arylboronic acids as the arylating agent, often under milder, open-air conditions, which can be advantageous. beilstein-journals.org
Furthermore, advancements in catalysis have enabled the stereoselective synthesis of piperazine derivatives. For instance, the asymmetric hydrogenation of tetrahydropyrazines using a rhodium catalyst with a chiral BINAP ligand has been used to produce chiral piperazines with high enantiomeric excess (up to 99% ee). princeton.edu While this specific example leads to a piperazine-2-carboxamide, the principle demonstrates a powerful catalytic strategy for creating chiral piperazine cores, which could be applied to precursors for chiral this compound derivatives.
Table 1: Comparison of N-Arylation Methodologies for Piperazine Scaffolds
| Method | Arylating Agent | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Ullmann Condensation | Aryl Halide | Stoichiometric Copper | High Temperature | Applicable to various amines | Harsh conditions, stoichiometric metal |
| SNAr Reaction | Activated Aryl Halide | Base | Varies | No metal catalyst required | Requires electron-deficient arenes |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Palladium Catalyst + Ligand | Mild to Moderate Temp | High efficiency, broad scope | Catalyst/ligand cost, air-sensitive |
| Chan-Lam Coupling | Arylboronic Acid | Copper Catalyst | Mild, often aerobic | Milder conditions, stable reagents | Can require excess boronic acid beilstein-journals.org |
Table 2: Representative Conditions for Palladium-Catalyzed N-Arylation of Amines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Buchwald-Hartwig |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/Toluene | 100-120 | Buchwald-Hartwig |
| NiCl₂(dppe) | - | NaOt-Bu | Toluene | 110 | Nickel-Catalyzed |
| Pd(0) | - | - | - | - | nih.gov |
This table represents typical conditions found in the literature for palladium-catalyzed N-arylation reactions and may be adapted for the synthesis of this compound.
Catalytic Approaches to this compound Synthesis
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and metal-free alternative to traditional catalysis. In the context of piperazin-2-one synthesis, organocatalysts have been effectively employed to facilitate key bond-forming reactions with high efficiency and stereoselectivity.
A notable organocatalytic approach for the synthesis of chiral piperazin-2-ones involves a one-pot sequential process. This strategy utilizes a quinine-derived urea (B33335) catalyst for a Knoevenagel reaction/asymmetric epoxidation, followed by a domino ring-opening cyclization (DROC). nih.govacs.org This method allows for the construction of 3-aryl/alkyl piperazin-2-ones from commercially available aldehydes, (phenylsulfonyl)acetonitrile, and 1,2-ethylenediamines with good to high yields and excellent enantioselectivities (up to 99% ee). nih.govacs.org For the synthesis of a derivative of this compound, this would involve the reaction of an appropriate N-(4-methoxyphenyl)ethylenediamine with a suitable aldehyde and other reagents in the presence of the organocatalyst.
Another innovative organocatalytic method involves the use of N-heterocyclic carbenes (NHCs). NHC-catalyzed [12 + 2] higher-order cycloadditions of specific aldehydes with cyclic sulfonic imines have been developed to construct polycyclic piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. acs.org While this method yields more complex fused systems, the underlying principles of NHC catalysis could be adapted for the synthesis of the core this compound structure.
The following table summarizes representative results from an organocatalytic synthesis of piperazin-2-ones, demonstrating the potential of this approach for generating analogs of the target compound.
Table 1: One-Pot Enantioselective Organocatalytic Synthesis of Piperazin-2-ones nih.govacs.org
| Aldehyde | 1,2-Ethylenediamine | Yield (%) | ee (%) |
| 4-Chlorobenzaldehyde | N,N'-Dibenzylethylenediamine | 85 | 96 |
| 4-Bromobenzaldehyde | N,N'-Dibenzylethylenediamine | 88 | 95 |
| 4-Cyanobenzaldehyde | N,N'-Dibenzylethylenediamine | 90 | 94 |
| 2-Naphthaldehyde | N,N'-Dibenzylethylenediamine | 75 | 92 |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable and environmentally responsible processes. For the synthesis of this compound, this involves the use of solvent-free reaction conditions and environmentally benign reagents.
Solid-phase synthesis is a key technique that aligns with the principles of green chemistry by minimizing solvent usage and simplifying purification processes. Several solid-phase methods for the synthesis of piperazinones have been reported. acs.orgacs.orgnih.gov In a typical approach, an amino acid is anchored to a solid support, such as Wang resin, and then elaborated through a series of reactions, including N-alkylation and amide bond formation. acs.org The final piperazinone product is then cleaved from the resin. This methodology allows for the efficient construction of piperazinone libraries and reduces the need for chromatographic purification, thereby minimizing solvent consumption and waste generation. For the synthesis of this compound, a suitable N-(4-methoxyphenyl)amino acid derivative could be employed as the starting material on the solid support.
Microwave-assisted organic synthesis (MAOS) is another green technique that can often be performed under solvent-free or reduced-solvent conditions. nih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields with reduced side product formation. nih.gov
The use of environmentally benign reagents is a cornerstone of green chemistry. In the context of piperazin-2-one synthesis, this can involve replacing hazardous reagents with safer alternatives. For instance, visible-light-promoted photoredox catalysis using organic dyes offers a green alternative to metal-catalyzed reactions. mdpi.comorganic-chemistry.org These methods can facilitate decarboxylative annulation reactions between glycine-based diamines and various aldehydes to produce piperazines under mild conditions. organic-chemistry.org The use of amino acid-derived radical precursors through decarboxylation avoids the use of toxic reagents like tin. mdpi.com
Furthermore, the choice of catalyst can significantly impact the greenness of a synthesis. The use of recoverable and reusable catalysts, such as polymer-supported catalysts, is highly desirable. nih.gov For example, metal ions supported on polymeric resins have been used as effective and recyclable catalysts for reactions involving piperazine derivatives. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient and atom-economical processes. The Ugi and Passerini reactions are prominent examples of MCRs that have been applied to the synthesis of piperazine-based structures.
The Ugi four-component condensation (U-4CC) is a powerful tool for generating molecular diversity and has been utilized in the synthesis of piperazinone-containing peptidomimetics. nih.gov A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, complex piperazinone scaffolds can be assembled in a single step.
While a direct application of the Passerini reaction to form the this compound core is less common, this three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide is a powerful tool in combinatorial chemistry and could be integrated into a multi-step synthesis of more complex piperazinone derivatives.
A metal-promoted cascade approach to piperazin-2-ones has been described, which involves the reaction of a chloro allenylamide, primary amines, and aryl iodides. thieme.dethieme-connect.com This method allows for the formation of three new bonds in a one-pot process, introducing two points of diversity and making it well-suited for combinatorial synthesis. thieme.dethieme-connect.com
Stereochemical Control and Regioselectivity in Synthesis
The control of stereochemistry and regioselectivity is paramount in the synthesis of biologically active molecules. For this compound, this is particularly relevant when considering the synthesis of chiral analogs.
The development of enantioselective methods for the synthesis of chiral piperazin-2-ones is a significant area of research. Several catalytic asymmetric strategies have been successfully employed.
Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method has been shown to be effective for a variety of substituted pyrazin-2-ols, affording the corresponding piperazin-2-ones in high yields and with enantiomeric excesses (ee) up to 90%. dicp.ac.cn
Another powerful approach is the palladium-catalyzed asymmetric allylic alkylation. This method has been used for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones.
The aforementioned organocatalytic one-pot synthesis using a quinine-derived urea catalyst also provides excellent enantiocontrol in the formation of 3-substituted piperazin-2-ones. nih.govacs.org The following table illustrates the effectiveness of a palladium-catalyzed asymmetric hydrogenation for the synthesis of various chiral piperazin-2-ones.
Table 2: Palladium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Piperazin-2-ones dicp.ac.cn
| Substrate (Pyrazin-2-ol) | Product (Piperazin-2-one) Yield (%) | ee (%) |
| 5-phenyl-6-methylpyrazin-2-ol | 92 | 88 |
| 5-(4-fluorophenyl)-6-methylpyrazin-2-ol | 95 | 89 |
| 5-(4-chlorophenyl)-6-methylpyrazin-2-ol | 96 | 87 |
| 5-(4-bromophenyl)-6-methylpyrazin-2-ol | 94 | 88 |
| 5-(4-(trifluoromethyl)phenyl)-6-methylpyrazin-2-ol | 95 | 85 |
Regiochemical Considerations in Substituted Derivatives
The synthesis of substituted derivatives of this compound necessitates precise control over the position of functional groups, a concept known as regiochemistry. The primary challenge lies in selectively functionalizing the N-1 nitrogen, the N-4 nitrogen, the phenyl ring, or the carbon backbone of the piperazinone core.
A key strategy for achieving regioselectivity in the formation of 1-substituted piperazin-2-ones is the cyclization of an asymmetrically N-substituted ethylenediamine with a two-carbon electrophile. To synthesize the parent compound, this compound, the logical starting precursor is N-(4-methoxyphenyl)ethylenediamine. The reaction of this diamine with an appropriate C2-acylating agent, such as chloroacetyl chloride or an α,β-unsaturated ester, can lead to the formation of the piperazin-2-one ring. The regiochemical outcome, determining whether the 4-methoxyphenyl group resides at the N-1 or N-4 position, is governed by the relative nucleophilicity of the two nitrogen atoms and the reaction mechanism. Generally, the aniline-type nitrogen (attached to the phenyl ring) is less nucleophilic than the aliphatic primary amine, directing the initial acylation to the more nucleophilic nitrogen, which ultimately becomes the N-4 atom after cyclization, thus favoring the formation of the desired 1-aryl-piperazin-2-one.
A significant advancement in the regioselective synthesis of 1-substituted piperazinones is the use of modified Jocic-type reactions. Current time information in Bangalore, IN.rsc.org This method involves the reaction of enantiomerically-enriched trichloromethyl-containing alcohols with N-substituted diamines. The reaction proceeds through an epoxide intermediate, which is then opened by a nucleophilic attack from one of the nitrogen atoms of the diamine. Current time information in Bangalore, IN.rsc.org The regioselectivity is dictated by which nitrogen atom of the unsymmetrical diamine participates in the ring-opening of the epoxide. Studies have shown that this approach can be highly regioselective for producing 1-substituted piperazinones with minimal loss of stereochemical integrity. Current time information in Bangalore, IN.rsc.org
Furthermore, palladium-catalyzed methods have been developed for the modular synthesis of highly substituted piperazines and piperazinones. acs.org These reactions, involving the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, demonstrate excellent yield and high levels of regiochemical control, allowing for the selective synthesis of complex derivatives. acs.org For instance, the reaction of a substituted ethylenediamine derivative, such as the tosyl derivative of 1,2-diaminopropane, can yield the corresponding piperazine with good regioselectivity. acs.org
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency and yield of synthetic routes to this compound and its derivatives vary considerably depending on the chosen methodology. A comparative analysis of several prominent strategies highlights the advancements in this area, moving from classical methods to more modern, efficient catalytic systems.
Classical methods for synthesizing the piperazin-2-one core often involve the condensation of an N-substituted ethylenediamine with a haloacetyl halide or an α,β-unsaturated ester. While straightforward, these methods can sometimes suffer from moderate yields and the formation of side products, necessitating extensive purification.
Palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles stands out for its high efficiency, providing a range of piperazine and piperazinone products in excellent yields, often with low catalyst loadings. acs.org This method is highly modular, allowing for the synthesis of a diverse library of substituted compounds.
Cascade, metal-promoted transformations represent another modern approach. For example, the reaction of a chloro allenylamide, a primary amine, and an aryl iodide can afford piperizinones in good yields, typically ranging from 57% to 74%. thieme-connect.com This one-pot process allows for the formation of multiple bonds and introduces several points of diversity in a single synthetic operation. thieme-connect.com
The table below provides a comparative overview of the yields reported for various synthetic methods applicable to the synthesis of piperazin-2-one derivatives. It is important to note that direct yield comparisons for the specific synthesis of this compound are limited in the literature, and the data presented are for analogous structures, reflecting the general efficiency of each method.
| Synthetic Method | General Description | Reported Yield Range for Analogous Structures | Key Advantages | Reference |
|---|---|---|---|---|
| Classical Cyclization | Condensation of an N-substituted ethylenediamine with an activated C2-electrophile. | Moderate (e.g., 37% for precursor synthesis) | Readily available starting materials. | core.ac.uk |
| Jocic-Type Reaction | Reaction of a trichloromethyl alcohol with an N-substituted diamine via an epoxide intermediate. | Good to Excellent (Specific yields for this class not detailed) | High regioselectivity and stereocontrol. | Current time information in Bangalore, IN.rsc.org |
| One-Pot Asymmetric DROC | Sequential Knoevenagel reaction/asymmetric epoxidation and domino ring-opening cyclization. | Up to 96% | High enantioselectivity and overall yield in a one-pot process. | acs.org |
| Palladium-Catalyzed Decarboxylative Cyclization | Coupling of a propargyl carbonate with a diamine nucleophile. | Excellent (e.g., 98%) | High yields, low catalyst loading, high regio- and stereocontrol. | acs.org |
| Cascade Metal-Promoted Transformation | Reaction of a chloro allenylamide, primary amine, and aryl iodide. | 57-74% | One-pot, three-bond formation, high diversity. | thieme-connect.com |
Advanced Structural Characterization and Spectroscopic Investigations of 1 4 Methoxyphenyl Piperazin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1-(4-Methoxyphenyl)piperazin-2-one in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.
In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the 4-methoxyphenyl (B3050149) group and the piperazin-2-one (B30754) ring are observed. The aromatic protons typically appear as multiplets in the downfield region, while the protons of the piperazine (B1678402) ring and the methoxy (B1213986) group are found at higher field strengths. mdpi.com For instance, in a related compound, 1-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the methoxy group protons present as a singlet at 3.75 ppm, and the piperazine protons show as multiplets around 2.96 and 3.16 ppm. mdpi.com
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the piperazin-2-one ring is typically observed at a low field, while the carbons of the methoxy group and the piperazine ring appear at higher fields. mdpi.com In the aforementioned triazole derivative, the aliphatic carbons of the piperazine ring were observed at 48.46, 50.14, 55.81, and 69.21 ppm. mdpi.com
Table 1: Representative NMR Data for this compound Derivatives
To gain a deeper understanding of the three-dimensional structure and conformational preferences of this compound, advanced 2D NMR techniques are employed. mdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis, as it provides information about the spatial proximity of protons. mdpi.com By observing cross-peaks between protons that are close in space but not necessarily bonded, the preferred conformation of the piperazin-2-one ring and the relative orientation of the 4-methoxyphenyl group can be determined. For instance, NOESY can help to distinguish between different chair and boat conformations of the piperazine ring. mdpi.com
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules, such as ring inversion or rotation around single bonds. niscpr.res.inrsc.org In the case of this compound, DNMR can be used to investigate the rotational barrier around the N-aryl bond. niscpr.res.inelsevierpure.comnih.gov
At low temperatures, the rotation around this bond may be slow on the NMR timescale, leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the shape of the NMR signals at different temperatures, the energy barrier for this rotational process can be calculated. niscpr.res.in This provides valuable information about the steric hindrance and electronic effects that govern the conformational dynamics of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray diffraction analysis of single crystals of compounds related to this compound reveals the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and repeating pattern of the crystal lattice. crystallography.netscielo.org.za For example, the related compound 1-(4-nitrobenzoyl)piperazine (B1268174) crystallizes in the monoclinic space group C2/c with specific unit cell parameters. beilstein-journals.org Crystal packing analysis illustrates how individual molecules are arranged within the crystal, which is governed by intermolecular forces. crystallography.net
Table 2: Crystallographic Data for Related Piperazine Derivatives
In the solid state, molecules of this compound are held together by a network of intermolecular interactions. Hydrogen bonds, involving the N-H group of the piperazine ring as a donor and the carbonyl oxygen as an acceptor, are particularly significant in dictating the crystal packing. nih.goviucr.org In salts of related piperazine derivatives, extensive hydrogen-bonding networks involving anions and water molecules are often observed, leading to the formation of complex two-dimensional sheets. iucr.orgresearchgate.net Additionally, weaker interactions such as C-H···O and C-H···π interactions can further stabilize the crystal structure. nih.goviucr.org
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn confirms its elemental composition. mdpi.com
Electron ionization (EI) mass spectrometry typically leads to the fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information. For piperazine derivatives, characteristic fragmentation pathways often involve cleavage of the piperazine ring and the bonds connecting the substituent groups. ojp.gov The fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural elucidation. For example, in related piperazine compounds, perfluoroacylation did not alter the fundamental fragmentation pathway but did change the relative abundance of certain fragment ions. ojp.gov
Table 3: List of Compounds Mentioned
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For derivatives of 1-(4-methoxyphenyl)piperazine (B173029), HRMS is instrumental in confirming their elemental composition.
For instance, in the synthesis of novel derivatives, HRMS is used to verify the successful incorporation of various chemical moieties. A study on a 1,2,4-triazole (B32235) derivative incorporating a 4-(4-methoxyphenyl)piperazine fragment utilized HRMS to confirm the structure of the final product. mdpi.com The experimentally determined mass is compared to the calculated mass for the proposed chemical formula, and a close match provides strong evidence for the compound's identity.
Below is a table showcasing predicted HRMS data for a related compound, 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one, which illustrates the type of data obtained from such analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 235.14411 | 154.4 |
| [M+Na]⁺ | 257.12605 | 160.2 |
| [M-H]⁻ | 233.12955 | 157.7 |
| [M+NH₄]⁺ | 252.17065 | 169.3 |
| [M+K]⁺ | 273.09999 | 157.8 |
| [M+H-H₂O]⁺ | 217.13409 | 145.5 |
| [M+HCOO]⁻ | 279.13503 | 171.8 |
| [M+CH₃COO]⁻ | 293.15068 | 191.1 |
Table based on predicted data for a similar compound, 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.
Characteristic Absorption Bands and Their Assignment
In the context of this compound and related piperazine derivatives, IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups.
For a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the IR spectrum showed characteristic bands for C-H aliphatic and aromatic stretches at 2883 cm⁻¹, 2831 cm⁻¹, and 3040 cm⁻¹, respectively. mdpi.com
Studies on other piperazine derivatives, such as 1-benzylpiperazine (B3395278) and 1-(4-chlorophenyl)piperazine, provide further insight into the expected vibrational modes. ultraphysicalsciences.orgscispace.com The C-H stretching vibrations of the piperazine ring are typically observed in the range of 2800-3000 cm⁻¹. scispace.com The aromatic C-H stretching modes of the phenyl ring are generally found between 3000 and 3100 cm⁻¹. ultraphysicalsciences.org
The C-N stretching vibrations are also a key feature, often appearing in the 1260-1330 cm⁻¹ region. esisresearch.org For 1-(4-chlorophenyl)piperazine, the N-H stretching vibration was observed at 3099 cm⁻¹ in the IR spectrum and 3184 cm⁻¹ in the Raman spectrum. scispace.com
The table below summarizes some of the characteristic vibrational frequencies for piperazine and its derivatives.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | 3099 | 3184 |
| Aromatic C-H Stretch | 3085, 3062, 3040 | 3067 |
| CH₂ Stretch | 2954, 2896, 2831 | 2954, 2889, 2833 |
| Phenyl Ring Stretch | 1580, 1445 | 1607, 1587, 1451 |
| Ring Breathing Mode | 1005 | 1004 |
This table is a compilation of data from studies on various piperazine derivatives. ultraphysicalsciences.orgscispace.com
Conformational Isomerism Probed by Vibrational Spectroscopy
The piperazine ring can exist in different conformations, such as chair and boat forms. scispace.com Vibrational spectroscopy can be used to study this conformational isomerism, as different conformations will have slightly different vibrational frequencies. By comparing the experimental IR and Raman spectra with theoretical calculations for different conformations, it is possible to determine the most stable conformation of the molecule. For many piperazine derivatives, the chair conformation is generally the most stable. scispace.com
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing chiral molecules. These techniques measure the differential absorption or rotation of left and right circularly polarized light, respectively. While this compound itself is not chiral, derivatives of this compound can be.
In the context of synthesizing chiral molecules, chiroptical spectroscopy is crucial for determining the enantiomeric purity and absolute configuration of the product. For example, in the iridium-catalyzed enantioselective reverse prenylation of tryptamines, a chiral phosphoramidite (B1245037) ligand was used to induce asymmetry. acs.org The enantiomeric excess of the product was determined to be between 97.3% and 97.5%, showcasing the high degree of stereocontrol achieved in the reaction. acs.org This type of analysis would be vital for any chiral derivatives of this compound to establish their stereochemical identity.
Theoretical and Computational Chemistry Studies of 1 4 Methoxyphenyl Piperazin 2 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic characteristics of 1-(4-Methoxyphenyl)piperazin-2-one. These computational methods allow for the examination of molecular orbitals and electron density, which are key to understanding the molecule's reactivity and intermolecular interactions.
Molecular Orbitals (HOMO/LUMO) and Electron Density Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net
For molecules with similar structures, analysis of the HOMO and LUMO can predict trends in reactivity. For instance, in a series of related heterocyclic compounds, those with higher HOMO energies are generally more reactive in electrophilic substitution reactions. wuxibiology.com The distribution of these orbitals across the molecule is also critical. Regions with large HOMO lobes are indicative of sites prone to electrophilic attack, whereas areas with significant LUMO lobes are susceptible to nucleophilic attack. wuxibiology.com
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the electrostatic potential on a specific electron density isosurface. chemrxiv.org It provides a map of charge distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.orgresearchgate.net This analysis is instrumental in predicting the sites for electrophilic and nucleophilic reactions.
Typically, negative potential zones, often colored red or yellow in MEP maps, are concentrated around electronegative atoms like oxygen and nitrogen, signifying nucleophilic reactive sites. chemrxiv.org Conversely, positive potential areas, usually depicted in blue, are found around hydrogen atoms, indicating sites for nucleophilic attack. chemrxiv.org For instance, in a related compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, the most negative regions are located around the carbonyl group (C=O), highlighting it as a primary nucleophilic site. chemrxiv.org The MEP surface analysis can also elucidate non-covalent interactions, such as hydrogen bonding, by identifying the positive and negative potential regions that can interact. nih.govresearchgate.net
Conformational Analysis and Energy Minima
The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. lumenlearning.com
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of molecules. nih.gov Molecular mechanics employs classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, using a set of parameters known as a force field. nih.gov These simulations can generate ensembles of conformers corresponding to local minima on the potential energy surface. nih.gov
MD simulations provide a dynamic view of the molecule by simulating the movement of atoms over time. This allows for the exploration of different conformations and the study of how the molecule behaves in various environments, such as in a solvent. nih.gov For piperazine (B1678402) analogs, studies have shown that the choice of force field can influence the resulting conformer populations due to differences in how atomic interactions are treated. nih.gov
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org Mapping the PES is crucial for understanding the relationship between a molecule's geometry and its energy. libretexts.org The lowest points on the PES correspond to stable conformations, or energy minima. wikipedia.org
For flexible molecules like this compound, the PES can be complex with multiple minima. Computational methods can be used to scan the PES by systematically changing specific geometric parameters, such as bond lengths or dihedral angles, to locate these minima. visualizeorgchem.com The study of the PES helps in understanding the energy barriers between different conformations and the pathways for conformational changes. lumenlearning.com
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and transition states, it is possible to map out the entire reaction pathway and calculate the associated energy changes.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating reaction mechanisms. epstem.net It allows for the optimization of molecular geometries and the calculation of energies for all species involved in a reaction. visualizeorgchem.com By locating the transition state structure, which is a saddle point on the potential energy surface connecting reactants and products, the activation energy of the reaction can be determined. visualizeorgchem.com This information is critical for understanding the kinetics and feasibility of a reaction.
For instance, in studying nucleophilic substitution reactions of similar heterocyclic compounds, computational analysis of the activation energies has been used to explain observed differences in reactivity, providing insights that complement experimental findings. wuxibiology.com
Transition State Calculations for Synthetic Pathways
There is no available research detailing transition state calculations for the synthetic pathways of this compound. Such calculations are fundamental for understanding the energy barriers of a reaction, identifying the highest energy point along the reaction coordinate (the transition state), and optimizing reaction conditions. For a molecule like this compound, this could involve modeling the cyclization step to form the piperazin-2-one (B30754) ring or the N-arylation process. Without dedicated studies, the specific energies and geometries of transition states in its synthesis remain theoretical.
Reaction Coordinate Analysis
Similarly, no reaction coordinate analyses for the synthesis of this compound have been published. This type of analysis maps the energy profile of a reaction from reactants to products, passing through the transition state. It provides a detailed depiction of the mechanism, including the energy changes associated with bond breaking and formation. The absence of this data means that the mechanistic steps for its formation have not been computationally elucidated.
Molecular Docking and Ligand-Protein Interaction Simulations (Pre-clinical/Conceptual)
While molecular docking is a common technique to predict the binding of a ligand to a protein, specific studies performing these simulations for this compound are not found in the literature. Research on analogous compounds, such as derivatives of 1-(2-methoxyphenyl)piperazine, has shown their potential as ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. These studies often involve extensive computational analysis, but the data is specific to those derivatives and cannot be directly extrapolated to this compound.
Binding Site Prediction and Interaction Modes with Biological Macromolecules
No studies have been published that predict the binding sites or specific interaction modes of this compound with any biological macromolecules. This analysis would typically involve docking the compound into the active site of a target protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding affinity.
Scoring Functions and Binding Energy Estimations
Consequently, there are no published binding energy estimations or results from scoring functions for the interaction of this compound with protein targets. Scoring functions are used in molecular docking to rank potential binding poses and estimate the binding affinity. The lack of such data indicates that the potential of this specific compound as a ligand for any known biological target has not been computationally explored or validated.
Reactivity, Derivatization, and Application As a Synthetic Intermediate
Functional Group Interconversions of 1-(4-Methoxyphenyl)piperazin-2-one
The functional groups present in this compound allow for several interconversions, although specific examples for this exact molecule are not extensively documented. The reactivity can be inferred from the behavior of its constituent parts—the piperazin-2-one (B30754) core, the N-aryl bond, and the methoxy-substituted phenyl ring.
The amide linkage within the piperazin-2-one ring is generally stable but can be reduced to the corresponding amine, which would transform the piperazin-2-one into a 1-(4-methoxyphenyl)piperazine (B173029). This reduction would typically require strong reducing agents like lithium aluminum hydride (LiAlH₄).
The secondary amine at the N4 position is a key site for reactivity, readily undergoing reactions such as alkylation, acylation, and sulfonylation, which are discussed in more detail in the following section.
The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a stable ether. Cleavage to the corresponding phenol (B47542) would require harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr). This transformation introduces a new reactive site (a hydroxyl group) on the aromatic ring, enabling further derivatization, such as etherification or esterification.
Furthermore, the piperazin-2-one ring itself can undergo reactions. For instance, studies on the parent piperazin-2-one have shown that it can react with reagents like triethyl phosphite (B83602) prompted by phosphoryl chloride to yield novel heterocyclic phosphonates and bisphosphonates. nih.govacs.org This suggests that the core ring of this compound could potentially be modified to introduce phosphonate (B1237965) groups, which are of interest in medicinal chemistry. nih.govacs.org
Introduction of New Substituents on the Piperazin-2-one Ring and Phenyl Moiety
The true synthetic utility of this compound is most evident in its role as a scaffold for introducing new substituents. The N4-H of the piperazine (B1678402) ring is the most common site for derivatization.
On the Piperazin-2-one Ring:
N-Alkylation: The secondary amine can be readily alkylated via nucleophilic substitution using various alkyl halides or through reductive amination. mdpi.com This allows for the introduction of a wide array of alkyl and aryl-alkyl side chains.
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) leads to the formation of N-acyl derivatives. This is a common strategy to introduce diverse functional groups and build peptide-like structures. A concrete example is the synthesis of 1-(2-methoxyphenyl)-4-(N-methyl-L-alanyl)-2-piperazinone, demonstrating how amino acids can be coupled to the piperazinone core.
On the Phenyl Moiety:
The 4-methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is occupied by the piperazinone ring, new substituents would be directed to the positions ortho to the methoxy group (C3 and C5). Potential reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group, which can subsequently be reduced to an amine, providing another handle for further functionalization.
Friedel-Crafts Reactions: Acylation or alkylation, although these may be sterically hindered by the adjacent methoxy group and the bulky piperazinone substituent.
The following table summarizes common derivatization reactions for this scaffold.
| Reaction Type | Reagent/Condition | Position of Modification | Resulting Structure |
| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | N4 of piperazinone | Introduction of an alkyl group (R) |
| N-Acylation | R-COCl (Acyl Chloride), Base | N4 of piperazinone | Introduction of an acyl group (R-C=O) |
| N-Arylation | Ar-X, Palladium Catalyst (e.g., Buchwald-Hartwig) | N4 of piperazinone | Introduction of an aryl group (Ar) |
| Halogenation | NBS or NCS | C3/C5 of phenyl ring | Introduction of Br or Cl |
| Nitration | HNO₃/H₂SO₄ | C3/C5 of phenyl ring | Introduction of a nitro group (NO₂) |
Role as a Building Block in Complex Molecule Synthesis
The arylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS). mdpi.commdpi.com Derivatives of 1-arylpiperazines are known to interact with a variety of receptors, including serotonergic (5-HT) and dopaminergic (D) receptors. nih.gov The this compound core combines this valuable pharmacophore with a rigid heterocyclic structure that allows for precise spatial orientation of appended functional groups.
This scaffold is utilized to synthesize libraries of compounds for preclinical evaluation. For example, derivatives of the closely related piperazine-2,5-diones have been synthesized and evaluated as antioxidants for potential use in treating diseases caused by oxidative stress. nih.gov The ability to easily introduce substituents at the N4 position allows medicinal chemists to systematically modify the molecule's properties, such as its affinity and selectivity for specific biological targets.
While many studies focus on the simpler 1-(4-methoxyphenyl)piperazine, the piperazin-2-one derivative offers a more rigid and polar core, which can alter the pharmacokinetic and pharmacodynamic properties. For instance, N-butyl derivatives of 1-(4-methoxyphenyl)piperazine have been evaluated for antimicrobial activity. researchgate.net By incorporating the carbonyl group, the piperazin-2-one scaffold provides an additional hydrogen bond acceptor, which can be crucial for target binding. The synthesis of complex structures like N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides as high-affinity D3 receptor antagonists highlights the modular approach enabled by this class of building blocks. nih.gov
| Related Scaffold | Derivative Class | Biological Target/Activity | Reference |
| 1-Arylpiperazine | N-Alkyl-N'-arylpiperazines | 5-HT and Dopamine (B1211576) Receptors | nih.gov |
| 1-(2-Methoxyphenyl)piperazine | Propane hydrochloride derivatives | α1-Adrenoceptor Antagonists | google.com |
| Piperazine-2,5-dione | 1,4-Disubstituted derivatives | Antioxidants | nih.gov |
| 1-(4-Aryl)piperazine | N-Butyl derivatives | Antimicrobial Agents | researchgate.net |
Currently, there is a lack of specific literature detailing the use of this compound as a precursor for the synthesis of advanced materials like polymers or functional coatings. However, related heterocyclic compounds are used in this capacity. For example, piperazine derivatives have been explored as components in the synthesis of polymers and corrosion inhibitors. The presence of multiple reactive sites suggests potential for its use as a monomer in polymerization reactions, but this application remains largely unexplored.
Heterocyclic Ring Expansions and Contractions Involving the Piperazin-2-one Core
The transformation of the piperazin-2-one ring system through expansion (e.g., to a diazepanone) or contraction is a complex synthetic challenge. While reviews on the synthesis and transformation of piperazinone rings exist, specific examples of ring expansion or contraction starting from this compound are not prominently featured in the literature. researchgate.net Such transformations would likely involve multi-step sequences, for example, involving ring-opening followed by recyclization with a different tether length. These are not standard or common reactions for this particular scaffold.
Catalytic Applications and Ligand Development (if applicable)
The piperazine moiety, with its two nitrogen atoms, has the potential to act as a bidentate ligand for various transition metals. Such metal complexes could find applications in catalysis. However, for this compound, the amide nitrogen is part of a planar system and is significantly less basic and available for coordination compared to the amine nitrogen at N4. Therefore, it would likely function as a monodentate ligand through the N4 atom. There are no significant reports in the searched literature of this compound or its direct derivatives being used as ligands in catalytic applications.
Biological Activity and Mechanistic Investigations of 1 4 Methoxyphenyl Piperazin 2 One and Its Analogs in Vitro and Pre Clinical Models
In Vitro Enzyme Inhibition Studies
The therapeutic potential of piperazine (B1678402) derivatives, including analogs of 1-(4-Methoxyphenyl)piperazin-2-one, has been explored through various in vitro enzyme inhibition assays. These studies are crucial for identifying lead compounds and understanding their mechanism of action at a molecular level. Research has particularly focused on enzymes like tyrosinase and enoyl acyl carrier protein reductase (InhA), revealing the potential of this chemical scaffold in developing novel inhibitors.
Kinetic studies are fundamental to characterizing the nature of enzyme inhibition. For a novel series of 4-nitrophenylpiperazine derivatives, enzymatic analysis was performed to understand how these compounds interact with tyrosinase. nih.gov One of the most potent compounds from this series, featuring an indole moiety, was found to exhibit a mixed-type inhibition mechanism against the tyrosinase enzymatic reaction. nih.gov Similarly, another study on newly synthesized piperazine derivatives identified a compound, 10b, which also displayed mixed-type inhibition of tyrosinase with a determined inhibition constant (Ki) of 9.54 µM. researchgate.net
In a different context, isoniazid-derived hydrazones featuring piperazine rings were evaluated for their ability to inhibit InhA, a key enzyme in Mycobacterium tuberculosis. One derivative, IP11, demonstrated a significant 81% inhibition of InhA at a 50 μM concentration, suggesting it may operate through direct enzyme inhibition. mdpi.com These kinetic analyses provide insight into whether the inhibitors bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, which is critical information for further drug design and optimization.
Specificity and selectivity are paramount in drug development to minimize off-target effects. While broad enzyme panel screening data for this compound is not extensively detailed in the provided context, the focus of existing research has been on specific enzymes of therapeutic interest. For instance, several studies have centered on piperazine derivatives as tyrosinase inhibitors. nih.govresearchgate.net This enzyme is a key target in dermatology and cosmetology for treating hyperpigmentation disorders. The design of these compounds, such as introducing specific moieties like indole or a 1,2,4-triazole (B32235) nucleus, was aimed at achieving potent inhibition of this particular enzyme. nih.govresearchgate.net
Similarly, the investigation of piperazine-containing hydrazones against InhA was specifically aimed at developing new antitubercular agents by targeting a validated enzyme in Mycobacterium tuberculosis. mdpi.com While these studies demonstrate target-specific inhibition, comprehensive selectivity profiling against a wider panel of enzymes would be necessary to fully characterize the specificity of these compounds.
Receptor Binding Assays and Ligand-Receptor Interactions (In Vitro)
Receptor binding assays are a cornerstone of pharmacological research, used to determine the affinity and selectivity of a ligand for its receptor targets. merckmillipore.comspringernature.com Analogs of this compound, particularly those with a methoxyphenylpiperazine moiety, have been extensively evaluated for their interactions with various G protein-coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), and adrenergic receptors.
The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating higher affinity. Numerous studies have reported the affinity of methoxyphenylpiperazine analogs for several key receptors.
For dopamine receptors, certain N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have shown high affinity for the D3 receptor subtype, with Ki values as low as 1 nM. nih.gov Other o-methoxyphenylpiperazine derivatives demonstrated good affinity for D2 receptors, with IC50 values in the 10⁻⁷ to 10⁻⁸ M range. nih.gov
Regarding serotonin (5-HT) receptors, o-methoxyphenylpiperazine derivatives also showed significant affinity for the 5-HT1A subtype, with IC50 values ranging from 10⁻⁷ to 10⁻⁸ M. nih.gov Another study on derivatives with a terminal pyrid-2(1H)-one fragment reported high 5-HT1A receptor affinity, with Ki values between 15 and 40 nM. researchgate.net
In the adrenergic receptor family, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displaced the radioligand [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range, with Ki values from 2.1 to 13.1 nM. ingentaconnect.com Other novel 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles also showed high alpha1-adrenergic affinity, with values ranging from 22 nM to 250 nM. nih.gov Furthermore, a p-methoxybenzyl substituted piperazine analog demonstrated high affinity for the σ1-receptor, with a Ki of 12.4 nM. researchgate.net
| Compound Class | Target Receptor | Affinity Value | Reference |
|---|---|---|---|
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides | Dopamine D3 | Ki = 1 nM | nih.gov |
| o-Methoxyphenylpiperazine derivatives | Dopamine D2 | IC50 = 10⁻⁷ - 10⁻⁸ M | nih.gov |
| o-Methoxyphenylpiperazine derivatives | Serotonin 5-HT1A | IC50 = 10⁻⁷ - 10⁻⁸ M | nih.gov |
| ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl derivatives | Serotonin 5-HT1A | Ki = 15-40 nM | researchgate.net |
| 1-(Phenoxyalkyl)-4-(2-methoxyphenyl)piperazines | α1-Adrenoceptor | Ki = 2.1 - 13.1 nM | ingentaconnect.com |
| 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | α1-Adrenoceptor | Ki = 22 - 250 nM | nih.gov |
| p-Methoxybenzyl substituted piperazine | σ1-Receptor | Ki = 12.4 nM | researchgate.net |
Beyond high affinity, selectivity for a specific receptor subtype is crucial for developing targeted therapies. Analogs of this compound have demonstrated remarkable subtype selectivity in several studies.
For instance, some of the most D3-selective compounds reported to date were discovered within a series of 2-methoxyphenyl piperazine compounds, showing approximately 400-fold selectivity for the D3 receptor over the D2 subtype. nih.gov In the adrenergic system, high selectivity for α1- over α2-adrenoceptors has been achieved. ingentaconnect.com One compound, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, displayed a 142-fold higher affinity for α1- than for α2-adrenoceptors. ingentaconnect.com Another analog showed a 61-fold selectivity for the same receptor subtype. ingentaconnect.com
Furthermore, the (S)-enantiomer of N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide was identified as a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors. acs.org The p-methoxybenzyl substituted piperazine with high σ1-receptor affinity was also noted for its selectivity over σ2, NMDA, κ-opioid, and μ-opioid receptors. researchgate.net
| Compound Class | Primary Target | Selectivity Profile | Reference |
|---|---|---|---|
| 2-Methoxyphenyl piperazine derivatives | Dopamine D3 | ~400-fold selective over D2 receptor | nih.gov |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | α1-Adrenoceptor | 142-fold selective over α2-adrenoceptor | ingentaconnect.com |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | α1-Adrenoceptor | 61-fold selective over α2-adrenoceptor | ingentaconnect.com |
| p-Methoxybenzyl substituted piperazine | σ1-Receptor | Selective over σ2, NMDA, κ-opioid, and μ-opioid receptors | researchgate.net |
| (S)-WAY-100135 | Serotonin 5-HT1A | Selective antagonist at presynaptic and postsynaptic 5-HT1A receptors | acs.org |
Cellular Assays for Biological Pathway Modulation (In Vitro Models)
Cellular assays provide a platform to assess the functional consequences of enzyme inhibition or receptor binding in a biological context. Piperazin-2-one-based structures and their analogs have been evaluated in various in vitro models to determine their effects on cell viability and microbial growth.
In the realm of oncology research, the cytotoxic activity of a series of compounds based on the piperazin-2-one (B30754) scaffold was evaluated against a variety of cancer cell lines. nih.gov These cell lines included HUH7 (hepatocellular carcinoma), DAOY, UW228-2, D283, D425 (medulloblastoma), and U251 (glioblastoma). nih.gov Two compounds in the study, one bearing a TADDOL-derived substituent and another with a trifluoromethyl group, showed a significant effect on the viability of these cells. nih.gov In contrast, a different study investigating mebeverine precursors, which share some structural similarities, observed no cytotoxicity against human malignant leukemic cell lines LAMA-84 and K-562. mdpi.com
Beyond cancer research, substituted piperazine derivatives have been screened for their potential to modulate microbial pathways. A study assessed the antibacterial and antifungal activities of newly synthesized piperazine derivatives. researchgate.net The antibacterial screening was conducted against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, while the antifungal activity was tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. The results indicated that many of the synthesized compounds possessed significant antimicrobial and antifungal properties, suggesting their ability to interfere with essential biological pathways in these microorganisms. researchgate.net
Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are powerful tools for studying the regulation of gene expression and are frequently used to screen for compounds that modulate specific cellular pathways. nih.govbmglabtech.comresearchgate.net These assays typically involve introducing a reporter gene (such as luciferase or β-galactosidase) linked to a specific regulatory DNA sequence into cells. bmglabtech.comnih.gov The expression of the reporter gene, which can be easily measured, serves as a proxy for the activity of the signaling pathway under investigation.
In the study of arylpiperazine analogs, these assays have been utilized to characterize their functional effects on target receptors. For instance, dual-luciferase reporter assays have been employed to explore the antagonistic effects of certain arylpiperazine derivatives in the context of benign prostatic hyperplasia. nih.gov This approach allows researchers to quantify how these compounds interfere with receptor activity and subsequent gene transcription.
Table 1: Principles of Common Reporter Gene Systems
| Reporter Gene | Detection Method | Key Advantage |
|---|---|---|
| Firefly Luciferase | Luminescence | High sensitivity and rapid signal generation. nih.gov |
| β-Galactosidase (lacZ) | Colorimetric/Fluorometric | Well-established with a variety of available substrates. nih.gov |
| Green Fluorescent Protein (GFP) | Fluorescence | Allows for real-time monitoring in live cells without substrate. nih.gov |
| Secreted Alkaline Phosphatase (SEAP) | Colorimetric/Luminescence | The reporter is secreted, allowing for repeated sampling of the cell culture medium. mdpi.com |
Investigation of Signal Transduction Cascades
The biological activity of arylpiperazine analogs is frequently linked to their ability to modulate serotonergic and dopaminergic signaling pathways. nih.govcaymanchem.com The interaction of these compounds with serotonin receptors, such as the 5-HT1A receptor, can trigger specific intracellular signal transduction cascades that regulate cellular processes like proliferation and survival. mdpi.comnih.gov
One of the key mechanisms involves the activation of the MAPK/ERK and PI3K/Akt pathways. mdpi.com Upon binding of an agonist to the serotonin receptor, a conformational change can lead to the stimulation of downstream molecules, including ERK1/2 and Akt, as well as the transcription factor NF-κB. mdpi.comnih.gov For example, the well-known arylpiperazine drug Doxazosin exerts some of its antiproliferative effects through the inhibition of PKB/AKT activation. mdpi.com Understanding how these analogs modulate specific nodes within these complex signaling networks is crucial for elucidating their mechanism of action.
Protein-Ligand Interaction Characterization by Biophysical Methods
Biophysical methods provide quantitative data on the direct interaction between a compound (ligand) and its biological target (e.g., a protein receptor). These techniques are essential for confirming target engagement and understanding the thermodynamics and kinetics that govern the binding event.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real time. nih.govnih.govyoutube.com The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing its binding partner (the analyte) over the surface. nih.govyoutube.com Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. nih.govyoutube.com
SPR has been instrumental in the discovery and characterization of arylpiperazine-based ligands. In one notable example, biophysical fragment screening of a thermostabilized β1-adrenergic receptor (β₁AR) using SPR led to the identification of moderate affinity arylpiperazine hits. acs.org This high-throughput screening approach allowed for the rapid identification of fragments that bind to the receptor, providing a starting point for structure-based drug design. The data generated from SPR experiments includes the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. nih.gov
Table 2: Typical Data Output from an SPR Experiment
| Parameter | Description | Unit |
|---|---|---|
| kₐ (on-rate) | Association rate constant, reflecting the speed of complex formation. | M⁻¹s⁻¹ |
| kₔ (off-rate) | Dissociation rate constant, reflecting the stability of the complex. | s⁻¹ |
| K₋ (Affinity) | Equilibrium dissociation constant (kₔ/kₐ), where a lower value indicates stronger binding. | M (e.g., nM, µM) |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.govmdpi.com It is a direct and label-free method that measures the heat released or absorbed during the binding of a ligand to a macromolecule. nih.govwur.nlfrontiersin.org By titrating one binding partner into a solution containing the other, ITC can simultaneously determine the binding affinity (K₋), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. mdpi.comnih.gov
This comprehensive thermodynamic profile is invaluable for understanding the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions). While specific ITC studies detailing the binding of this compound or its direct analogs to a protein target are not prominent in the literature, this technique is essential for structure-activity relationship (SAR) studies. nih.gov For example, measuring the enthalpy of binding (ΔH) can reveal whether a structural modification has altered the binding mode or induced a conformational change in the protein, providing insights that affinity data alone cannot. nih.gov
Table 3: Thermodynamic Parameters Determined by ITC
| Parameter | Description |
|---|---|
| K₋ (Affinity) | The equilibrium dissociation constant, a measure of binding strength. |
| n (Stoichiometry) | The molar ratio of the ligand to the protein in the formed complex. |
| ΔH (Enthalpy) | The heat change upon binding, reflecting changes in bonding energy. |
| ΔS (Entropy) | The change in the system's disorder upon binding, often related to hydrophobic effects and conformational changes. |
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. The goal is to identify the key chemical features (pharmacophores) responsible for the desired effect and to optimize the molecule's potency, selectivity, and pharmacokinetic properties.
Design and Synthesis of Analogs for SAR Exploration
The arylpiperazine scaffold is a versatile template that allows for extensive chemical modification to explore SAR. nih.govnih.gov A common synthetic strategy involves creating "long-chain arylpiperazines," where the core piperazine ring is connected to a second pharmacophoric group via a flexible aliphatic chain of varying length. mdpi.comnih.gov
The synthesis of these analogs often begins with commercially available or custom-synthesized arylpiperazines, which are then reacted with various chloroalkyl or bromoalkyl derivatives carrying another functional moiety. nih.gov For example, new arylpiperazine derivatives have been synthesized by reacting intermediates like 6-hydroxy-2-methyl-2H-benzo[b] mdpi.comnih.govoxazin-3(4H)-one with 1-bromo-4-chlorobutane, followed by coupling with the desired arylpiperazine. nih.gov
Modifications can be made at several positions to probe their effect on biological activity:
The Aryl Ring: Substituents (e.g., methoxy (B1213986), chloro, fluoro groups) can be added or moved on the phenyl ring to alter electronic properties and interactions with the target protein.
The Linker Chain: The length and rigidity of the aliphatic chain connecting the piperazine to the terminal group can be varied to optimize the spatial orientation of the pharmacophores.
The Terminal Group: A wide variety of heterocyclic or aromatic groups can be attached at the end of the linker to explore different binding interactions with the target.
These systematic modifications allow chemists to build a comprehensive understanding of the SAR for a given biological target, guiding the design of more potent and selective compounds. nih.govnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Doxazosin |
| Aripiprazole |
| Buspirone |
| Piribedil |
| Ziprasidone |
| Lurasidone |
| Tandospirone |
Elucidation of Key Pharmacophoric Features
The biological activity of this compound and its analogs is intrinsically linked to their molecular architecture. The key pharmacophoric features, which are the essential structural motifs responsible for their pharmacological effects, have been elucidated through various structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of the parent compound and observe the resulting changes in biological activity.
For antimicrobial and antioxidant activities, the core pharmacophore generally consists of the arylpiperazine moiety. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine ring, significantly influence the potency and selectivity of these compounds.
Key Structural Elements:
Aryl Group: The 4-methoxyphenyl (B3050149) group is a critical component. The methoxy substituent at the para position of the phenyl ring is often associated with enhanced antioxidant activity. The electron-donating nature of the methoxy group can influence the molecule's ability to scavenge free radicals. SAR studies on related phenolic and aniline compounds have shown that the position of such groups plays a crucial role in their antioxidant capacity, with ortho and para positions often being more active. researchgate.net
Piperazine Ring: The piperazine ring acts as a versatile scaffold, connecting the aryl group to other parts of the molecule. Its basic nitrogen atoms can participate in hydrogen bonding and other interactions with biological targets. The presence of the piperazine nucleus is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.
Piperazin-2-one Moiety: The lactam function within the piperazine-2-one ring introduces a polar carbonyl group, which can act as a hydrogen bond acceptor. This feature can be crucial for interaction with specific residues in the active sites of enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in preclinical drug discovery for predicting the activity of new, unsynthesized analogs and for understanding the physicochemical properties that govern their biological effects.
While specific QSAR models for the antimicrobial and antioxidant activities of this compound are not extensively documented in publicly available literature, QSAR studies on related classes of compounds, such as piperine analogs and other antioxidants, provide insights into the descriptors that are likely to be important for these activities. nih.govmdpi.comnih.govmdpi.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., MIC values for antimicrobial activity or IC50 values for antioxidant activity) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D structure of the molecule.
Electronic: Pertaining to the distribution of electrons.
Physicochemical: Such as lipophilicity (logP) and molar refractivity.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
For antimicrobial agents, QSAR models often reveal the importance of descriptors related to hydrophobicity, electronic properties, and steric factors in determining the ability of a compound to penetrate bacterial cell membranes and interact with its target. For instance, a QSAR analysis of piperine analogs as bacterial efflux pump inhibitors highlighted the significance of the partial negative surface area and the molecular shadow area in predicting activity. nih.gov
In the context of antioxidant activity, QSAR models frequently identify descriptors related to the ease of hydrogen atom or electron donation as being critical. mdpi.comnih.govmdpi.com The presence of electron-donating groups, such as the methoxy group in this compound, would likely be a significant parameter in such a model.
The development of a specific and validated QSAR model for this compound and its analogs would be a valuable tool for the rational design of new derivatives with enhanced antimicrobial and antioxidant properties.
Antimicrobial and Antioxidant Activity Studies (In Vitro)
The in vitro antimicrobial and antioxidant activities of this compound and its analogs have been investigated to assess their potential as therapeutic agents. These studies provide crucial information on their spectrum of activity, potency, and mechanism of action at a cellular and molecular level.
Antimicrobial Activity:
The antimicrobial efficacy of piperazine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
While specific antimicrobial data for this compound is limited, studies on structurally related piperazine derivatives have demonstrated a broad spectrum of activity. For example, various N-substituted piperazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The nature of the substituent on the piperazine nitrogen and the aryl ring significantly influences the antimicrobial potency.
Below is a representative table summarizing the antimicrobial activity of some piperazine analogs. It is important to note that these are not direct derivatives of this compound but belong to the broader class of piperazine-containing compounds.
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Staphylococcus aureus | 4-15 |
| NPDM (a pleuromutilin derivative with a nitrophenyl-piperazine moiety) | Methicillin-resistant Staphylococcus aureus (MRSA) | Data not specified as a numerical value, but described as potent. |
| Fluoroquinolone derivative with 4-(4-(benzoyl)carbopiperazin-1-yl)piperazinyl moiety (5h) | Ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) | 16 |
| 1-[3-(3-ethoxycarbonylphenylcarbamoyloxy)-2-hydroxypropyl]-4-(pyrimidin-2-yl)piperazinium chloride | Escherichia coli | 0.78 |
| 1-[3-(3-ethoxycarbonylphenylcarbamoyloxy)-2-hydroxypropyl]-4-(pyrimidin-2-yl)piperazinium chloride | Candida albicans | 3.13 |
This table is for illustrative purposes and includes data from various piperazine derivatives to demonstrate the potential antimicrobial activity of this class of compounds. nih.govnih.govresearchgate.netmdpi.com
Antioxidant Activity:
The antioxidant potential of compounds is often assessed using various in vitro assays that measure their ability to scavenge free radicals or chelate pro-oxidant metal ions. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Studies on arylpiperazine derivatives have indicated that the presence of electron-donating groups on the phenyl ring, such as a methoxy or hydroxyl group, can contribute to their antioxidant activity. nih.govmdpi.comnih.gov The 4-methoxy group in this compound is therefore expected to play a role in its antioxidant properties.
The following table summarizes the antioxidant activity of some piperazine analogs, providing an indication of the potential of this chemical class.
| Compound | Assay | IC50 (μM) |
|---|---|---|
| 1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (3c) | DPPH | 189.42 |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | Tyrosinase Inhibition (related to antioxidant potential) | 1.5 |
| (Z)-5-(3,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | DPPH Radical Scavenging (% at 500 µM) | 77% |
This table is for illustrative purposes and includes data from various piperazine and related heterocyclic derivatives to demonstrate their potential antioxidant activity. nih.govmdpi.comnih.gov
Advanced Analytical Methodologies for Research and Characterization of 1 4 Methoxyphenyl Piperazin 2 One
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental in the analysis of 1-(4-Methoxyphenyl)piperazin-2-one, providing robust methods for determining its purity and separating it from related substances.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of piperazine (B1678402) derivatives. nih.gov A validated reverse-phase (RP-HPLC) method is often developed to quantify the compound and its impurities. nih.gov
Method development for a related compound, 1-(4-methoxyphenyl)piperazine (B173029), involves using a reverse-phase HPLC approach with a C18 column. sielc.comnuph.edu.ua A typical mobile phase consists of a mixture of acetonitrile (B52724) and a buffer solution, such as phosphate (B84403) buffer, with the pH adjusted to achieve optimal separation. nih.govptfarm.pl For instance, a mobile phase composed of acetonitrile and a phosphate buffer at pH 2 has been successfully used. nih.gov Detection is commonly performed using a UV detector at a wavelength where the compound and its potential impurities exhibit maximum absorbance, such as around 240 nm. nuph.edu.ua For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com
The validation of an HPLC method is critical and includes the evaluation of parameters such as selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govptfarm.pl
Table 1: Illustrative HPLC Method Parameters for Piperazine Derivatives
| Parameter | Condition |
| Column | ACE C18 (250 mm x 4.6 mm, 5 µm) nuph.edu.ua |
| Mobile Phase | A: 2.0 g/L sodium phosphate dibasic with 5.0 ml triethylamine, pH 7.0 nuph.edu.ua B: Methanol nuph.edu.ua |
| Gradient | 0-15 min: 65%→25% A, 35%→75% B 15-17 min: 25% A, 75% B 17-18 min: 25%→65% A, 75%→35% B 18-25 min: 65% A, 35% B nuph.edu.ua |
| Flow Rate | 1 mL/min nuph.edu.ua |
| Detection | UV at 240 nm nuph.edu.ua |
| Column Temperature | 45 °C nuph.edu.ua |
| Injection Volume | 10 µl nuph.edu.ua |
Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. A systematic toxicological analysis procedure using GC-MS has been described for the detection of 1-(4-methoxyphenyl)piperazine (MeOPP) and its metabolites in rat urine. nih.gov This procedure involves acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation to form volatile derivatives suitable for GC analysis. nih.gov
Perfluoroacylation is another derivatization technique that can be employed for piperazine derivatives, which can enhance their volatility and improve chromatographic separation. nih.gov The resulting derivatives can be analyzed on various GC columns, such as those with 100% dimethyl polysiloxane or 5% diphenyl/95% dimethyl polysiloxane stationary phases, to resolve isomers and related impurities. nih.gov
While this compound itself is not chiral, many of its derivatives and related piperazine compounds are. For such chiral compounds, enantioselective chromatography is essential to separate and quantify the individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD and Chiralpak AD, have proven effective for the resolution of various 1,4-disubstituted piperazine derivatives. nih.gov The choice of mobile phase, typically a mixture of an alcohol like isopropanol (B130326) and a hydrocarbon like hexane, is critical for achieving enantiomeric separation. nih.gov Differences in the selectivity of these CSPs are often attributed to variations in lipophilicity and steric factors of the analytes. nih.gov
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures containing this compound and its related substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for identifying and characterizing metabolites and degradation products. nih.govresearchgate.net In preclinical studies, LC-MS/MS can be used to analyze samples from in vitro metabolism assays to identify potential metabolites of this compound. nih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection and structural elucidation of metabolites even at low concentrations. nih.gov
Forced degradation studies, conducted under various stress conditions (e.g., acidic, basic, oxidative, photolytic), can generate degradation products that are then identified using LC-MS/MS. nih.govresearchgate.net The fragmentation patterns observed in the MS/MS spectra provide crucial information for elucidating the structures of these degradation products. nih.gov For example, studies on related piperazine derivatives have shown that the imide bond can be susceptible to hydrolysis under acidic and basic conditions. nih.govptfarm.pl
Table 2: Example of LC-MS/MS Application in Drug Degradation Studies
| Stress Condition | Degradation Products Formed | Analytical Technique |
| Acid Hydrolysis | Hydrolysis of imide bond nih.govptfarm.pl | LC-MS/MS nih.gov |
| Base Hydrolysis | Hydrolysis of imide bond nih.govptfarm.pl | LC-MS/MS nih.gov |
| Photolytic | Formation of various minor degradation products nih.gov | LC-MS/MS nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile impurities. nih.govnih.gov In the context of this compound synthesis, GC-MS can be used to profile potential volatile impurities that may be present from starting materials or formed during the manufacturing process. The mass spectra obtained from GC-MS analysis provide a "fingerprint" of each compound, allowing for its unambiguous identification by comparison to spectral libraries. nih.gov Studies on the designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) have demonstrated the utility of GC-MS in detecting the parent compound and its metabolites in biological samples after appropriate derivatization. nih.gov
Spectrophotometric Quantification Methods
Spectrophotometric methods offer rapid and accessible means for the quantification of compounds. These techniques rely on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelengths.
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of aromatic compounds. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, the presence of the 4-methoxyphenyl (B3050149) group, which acts as a chromophore, allows for its quantification using UV-Vis spectroscopy.
The UV spectrum of a compound is influenced by its electronic structure. The piperazin-2-one (B30754) ring itself does not exhibit significant absorption in the typical UV range (200-400 nm). However, the N-aryl substitution with the methoxyphenyl group introduces a chromophore that absorbs UV radiation. The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorbance is at its maximum, and using a calibration curve prepared with standard solutions of known concentrations.
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol
| Concentration (µg/mL) | Absorbance at λmax (e.g., 242 nm) |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected for this compound based on the properties of similar N-arylpiperazinones.
Fluorescence Spectroscopy for Detection (if fluorescent derivatives)
Fluorescence spectroscopy is a highly sensitive technique that can be employed for the detection and quantification of fluorescent compounds. While not all molecules fluoresce, the presence of an aromatic ring system, such as the methoxyphenyl group in this compound, suggests the potential for intrinsic fluorescence or the possibility of creating fluorescent derivatives.
The fluorescence of a molecule is dependent on its structure and the chemical environment. The methoxy (B1213986) substituent on the phenyl ring can influence the fluorescence quantum yield. Research on other methoxy-substituted aromatic compounds has shown that the position and nature of substituents can significantly affect the fluorescence properties. For instance, studies on methoxy-trans-stilbene derivatives have demonstrated a correlation between the substitution pattern and the fluorescence quantum yield. nih.gov
Should this compound or its derivatives exhibit fluorescence, a quantitative method can be developed. This would involve measuring the intensity of the emitted light at a specific wavelength when the sample is excited at its excitation maximum. Similar to UV-Vis spectroscopy, a calibration curve would be constructed using standards of known concentrations to determine the concentration of the analyte in an unknown sample. The high sensitivity of fluorescence spectroscopy could allow for the detection of trace amounts of the compound.
NMR-Based Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and absolute method for determining the concentration and purity of a substance. ox.ac.uk Unlike other spectroscopic methods that often require a calibration curve with a certified reference material, qNMR can provide a direct measurement of the analyte concentration by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard. researchgate.net
For the quantitative analysis of this compound, a well-resolved signal in its ¹H NMR spectrum, preferably one that does not overlap with other signals, would be selected for integration. The protons of the methoxy group (-OCH₃) often provide a sharp singlet, making them an ideal candidate for quantification. An internal standard with a known concentration and a signal in a clear region of the spectrum would be added to the sample.
The concentration of this compound can be calculated using the following formula:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * Cₛₜd
Where:
Cₓ = Concentration of the analyte
Iₓ = Integral of the analyte signal
Iₛₜd = Integral of the internal standard signal
Nₓ = Number of protons for the analyte signal
Nₛₜd = Number of protons for the internal standard signal
Mₓ = Molar mass of the analyte
Mₛₜd = Molar mass of the internal standard
Cₛₜd = Concentration of the internal standard
Table 2: Predicted ¹H NMR Chemical Shifts for this compound and a Potential Internal Standard
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.8 - 7.0 | m | 4H |
| Piperazinone-CH₂ | ~3.4 | t | 2H |
| Piperazinone-CH₂ | ~3.1 | t | 2H |
| Piperazinone-NH | ~5.0 (broad) | s | 1H |
| Methoxy (OCH₃) | ~3.8 | s | 3H |
| Internal Standard (e.g., Maleic Acid) | ~6.3 | s | 2H |
Note: The chemical shifts are predictions based on the analysis of structurally similar compounds, such as 1-(4-methoxyphenyl)piperazine hydrochloride chemicalbook.com, and are subject to experimental verification. The internal standard is provided as an example.
The accuracy and precision of qNMR make it a valuable tool for the characterization and quality control of this compound, providing reliable data on its concentration and purity without the need for identical reference standards. ox.ac.uk
Future Research Directions and Emerging Opportunities for 1 4 Methoxyphenyl Piperazin 2 One Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of piperazine-containing molecules is a well-established field, yet there remains a continuous drive for more efficient, cost-effective, and environmentally friendly methods. Future research on 1-(4-Methoxyphenyl)piperazin-2-one should focus on developing novel synthetic routes that align with the principles of green chemistry.
Key approaches could include:
One-Pot Synthesis: Developing one-pot synthesis methods, which reduce the number of steps and minimize waste, is a promising avenue. For instance, the in-situ generation of intermediates from materials like diethanolamine (B148213) has been used for related piperazines and could be adapted.
Catalyst-Free Reactions: Exploring catalyst-free methodologies, which operate under mild conditions, can enhance the sustainability of the synthesis. researchgate.net Such approaches reduce reliance on potentially toxic and expensive metal catalysts.
Flow Chemistry: The use of continuous flow processes offers advantages in scalability, safety, and efficiency over traditional batch synthesis. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.
Green Solvents: Investigating the use of eco-friendly and biorenewable solvents instead of conventional organic solvents can significantly reduce the environmental impact of the synthesis process. mdpi.comresearchgate.net
The main synthetic methods for producing N-arylpiperazine derivatives, which could be adapted for piperazin-2-ones, include Pd-catalyzed Buchwald–Hartwig coupling, Cu-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient arenes. mdpi.com
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
To fully exploit the therapeutic potential of this compound, a profound understanding of its interactions with biological targets at the molecular level is crucial. The N-aryl piperazine (B1678402) scaffold is a common feature in ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govcaymanchem.com
Future mechanistic studies should aim to:
Identify and Characterize Targets: Determine the specific biological receptors, enzymes, or ion channels with which this compound interacts.
Elucidate Binding Modes: Utilize techniques like X-ray crystallography and molecular docking to visualize the precise binding mode of the compound within its target's active site. nih.govnih.govbg.ac.rs Molecular dynamics (MD) simulations can further clarify the stability of these interactions and propose mechanisms of action. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to establish clear structure-activity relationships. nih.gov This involves systematically modifying the methoxyphenyl and piperazinone rings to understand how these changes affect binding affinity and functional activity. For related piperazine derivatives, SAR studies have been crucial in optimizing their properties for specific biological targets. nih.gov
Table 1: Examples of Mechanistic Studies on Related Piperazine Compounds
| Compound Class | Target Receptor(s) | Key Findings & Techniques Used |
|---|---|---|
| Phenylpiperazine Derivatives | Dopamine D3 Receptor | SAR studies identified enantioselective antagonists; X-ray crystallography determined the absolute configuration of active compounds. nih.gov |
| Biphenyl-Aryl Piperazine Ethanones | Dopamine D2 Receptor | Molecular docking and QSAR studies supported behavioral model results, identifying key structural features for antipsychotic activity. nih.gov |
Computational Design of Advanced Derivatives with Tailored Properties
In silico methods are indispensable tools in modern drug discovery for designing novel molecules with improved potency, selectivity, and pharmacokinetic profiles. Computational design of advanced derivatives of this compound could accelerate the discovery of new therapeutic agents.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can help predict the biological activity of newly designed derivatives and identify key structural features that influence their potency. nih.govnih.gov
Homology Modeling: For biological targets where the crystal structure is not available, homology modeling can be used to build a 3D model, which can then be used for docking studies. nih.gov
Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity can guide the design of new compounds with diverse scaffolds but similar activity profiles. acs.org
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties of designed derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis. mdpi.comnih.govpharmacophorejournal.com
By integrating these computational approaches, researchers can rationally design novel derivatives of this compound with properties tailored for specific therapeutic applications, such as enhanced receptor affinity or improved metabolic stability. nih.gov
Integration into Interdisciplinary Research Areas (e.g., Materials Science, Catalysis)
The applications of piperazine derivatives are not limited to pharmacology. Their unique chemical properties make them valuable intermediates and building blocks in other scientific fields. Future research should explore the potential of this compound in interdisciplinary areas.
Materials Science: Piperazine derivatives are used as intermediates in the synthesis of polymers, dyes, and corrosion inhibitors. nih.gov The rigid structure of the piperazinone ring combined with the electronic properties of the methoxyphenyl group could be exploited in the development of novel organic materials with specific optical or electronic properties. The formation of salts and co-crystals with various organic acids can lead to supramolecular assemblies with defined architectures. dntb.gov.uaiucr.org
Catalysis: While less common, the nitrogen atoms in the piperazine ring can potentially act as ligands for metal catalysts or as organocatalysts themselves. Research could investigate the catalytic activity of this compound or its derivatives in various organic transformations.
High-Throughput Screening Methodologies for New Biological Activities (Pre-clinical)
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a panel of biological targets to identify new "hits." Applying HTS methodologies to this compound and a library of its derivatives could uncover previously unknown biological activities.
Future HTS campaigns could focus on:
Diverse Target Classes: Screening against a wide range of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes, to identify novel therapeutic opportunities.
Phenotypic Screening: Using cell-based assays to screen for desired phenotypic changes (e.g., inhibition of cancer cell growth, anti-inflammatory effects) without a preconceived target. nih.gov This approach can uncover compounds with novel mechanisms of action.
Antimicrobial Activity: Given that some piperazine derivatives exhibit antimicrobial properties, screening against various bacterial and fungal strains could identify potential new anti-infective agents. neuroquantology.com
The development of HTS assays is crucial for efficiently exploring the full pharmacological potential of the this compound scaffold and accelerating the pre-clinical development of new drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
